![molecular formula C17H22F2N2O3S B5625363 2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5625363.png)
2-[(2,5-difluorophenyl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one
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Description
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-component condensations. For example, the interaction of dialkylphenols with aldehydes and nitriles in the presence of sulfuric acid leads to azaspirodecanone derivatives. Although not directly regarding the target compound, these methodologies could provide insights into potential synthetic routes for its preparation, as seen in compounds synthesized by Rozhkova et al. and other related works (Rozhkova et al., 2014).
Molecular Structure Analysis
The structural analysis of similar spiro compounds, like isopropyl triisopropylphenyl sulfone, reveals significant deviations from the aromatic plane and interactions between substituents, which can provide insights into the conformational preferences and stability of our target molecule (Sandrock et al., 2004).
Chemical Reactions and Properties
The chemical behavior of similar azaspiro compounds involves reactions with various reagents under different conditions, leading to a wide range of derivatives. The reactions often involve nucleophilic attacks, cycloadditions, and substitutions, which are crucial for the functionalization and further modification of the core structure (Farag et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(2,5-difluorophenyl)sulfonyl-7-propan-2-yl-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c1-12(2)21-8-3-6-17(16(21)22)7-9-20(11-17)25(23,24)15-10-13(18)4-5-14(15)19/h4-5,10,12H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWKNRYGWCXCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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